molecular formula C16H10F3NO B1343526 2'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-70-3

2'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1343526
CAS No.: 898777-70-3
M. Wt: 289.25 g/mol
InChI Key: DQVNIZCFKWOSKB-UHFFFAOYSA-N
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Description

2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C₁₆H₁₀F₃NO and a molecular weight of 289.25 g/mol It is characterized by the presence of a cyano group (-CN) and a trifluorophenyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the trifluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Cyano-3-(2,4,6-trifluorophenyl)propiophenone
  • 2’-Cyano-3-(3,4-difluorophenyl)propiophenone
  • 2’-Cyano-3-(3,5-difluorophenyl)propiophenone

Uniqueness

2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-13-7-10(8-14(18)16(13)19)5-6-15(21)12-4-2-1-3-11(12)9-20/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVNIZCFKWOSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644997
Record name 2-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-70-3
Record name 2-[1-Oxo-3-(3,4,5-trifluorophenyl)propyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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